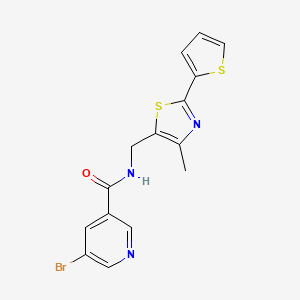

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Properties

Thiophene derivatives have garnered attention as potential anticancer agents. Researchers have synthesized various analogs, including our compound of interest. These derivatives exhibit promising effects against cancer cells. For instance, studies have shown that some thiophene-based compounds inhibit tumor growth and induce apoptosis in cancer cells . Investigating the specific mechanisms by which our compound interacts with cancer targets (such as extracellular signal-regulated kinase 2 or fibroblast growth factor receptor 2) would be crucial for further development.

Anti-Inflammatory Activity

Thiophene derivatives, including our compound, possess anti-inflammatory properties. These molecules can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases . Understanding the molecular interactions and pathways involved could guide drug design and optimization.

Antimicrobial Effects

Thiophene-based compounds have demonstrated antimicrobial activity. Our compound may inhibit bacterial growth and could be explored as a novel antimicrobial agent . Investigating its mode of action and potential targets would be valuable.

Organic Semiconductors and OLEDs

Thiophene derivatives play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Our compound’s electronic properties and potential applications in these fields warrant further investigation.

Corrosion Inhibition

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. Our compound may exhibit protective effects against metal corrosion . Understanding its interaction with metal surfaces and its effectiveness in preventing corrosion could have practical implications.

Pharmacological Potential

Beyond the mentioned applications, our compound’s pharmacological properties are worth exploring. For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic . Investigating our compound’s pharmacokinetics, toxicity, and potential therapeutic uses would be valuable.

properties

IUPAC Name |

5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3OS2/c1-9-13(22-15(19-9)12-3-2-4-21-12)8-18-14(20)10-5-11(16)7-17-6-10/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKZORFFBLEIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide | |

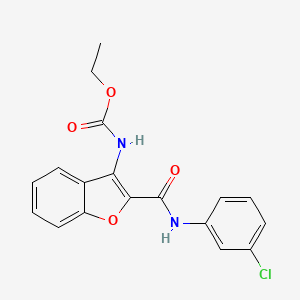

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)

![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)

![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)